1-Bromo-1-(4-ethyl-2-mercaptophenyl)propan-2-one
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Overview
Description
1-Bromo-1-(4-ethyl-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13BrOS and a molecular weight of 273.19 g/mol . This compound is characterized by the presence of a bromine atom, an ethyl group, and a mercapto group attached to a phenyl ring, along with a propan-2-one backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-Bromo-1-(4-ethyl-2-mercaptophenyl)propan-2-one typically involves the bromination of 1-(4-ethyl-2-mercaptophenyl)propan-2-one. This reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods are optimized to minimize by-products and ensure the efficient use of reagents.
Chemical Reactions Analysis
1-Bromo-1-(4-ethyl-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydroxide or potassium carbonate in a suitable solvent.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the propan-2-one backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-1-(4-ethyl-2-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromine and mercapto groups.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Bromo-1-(4-ethyl-2-mercaptophenyl)propan-2-one exerts its effects involves the interaction of its functional groups with molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the mercapto group can form covalent bonds with thiol groups in proteins. These interactions can lead to the inhibition of enzyme activity or the modification of protein function, affecting various biochemical pathways .
Comparison with Similar Compounds
1-Bromo-1-(4-ethyl-2-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-1-(4-methylphenyl)propan-2-one: This compound has a similar structure but lacks the ethyl and mercapto groups, resulting in different reactivity and applications.
1-Bromo-1-(4-mercaptophenyl)propan-2-one: This compound is similar but does not have the ethyl group, which can affect its chemical properties and reactivity.
The presence of the ethyl and mercapto groups in this compound makes it unique and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H13BrOS |
---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
1-bromo-1-(4-ethyl-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13BrOS/c1-3-8-4-5-9(10(14)6-8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
InChI Key |
IFXPLQFAKLTZKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(C(=O)C)Br)S |
Origin of Product |
United States |
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